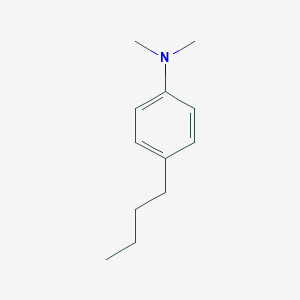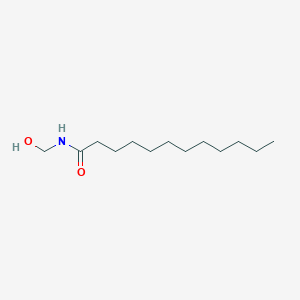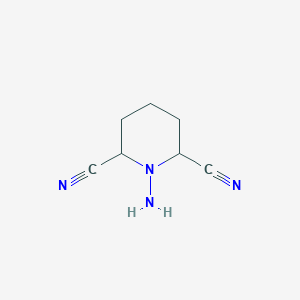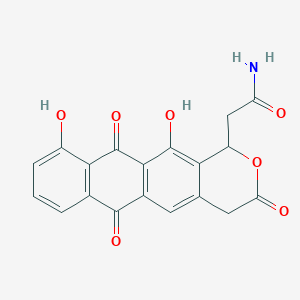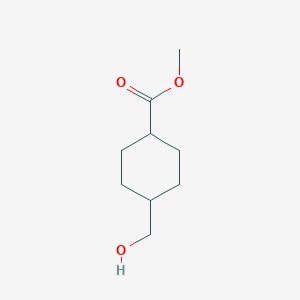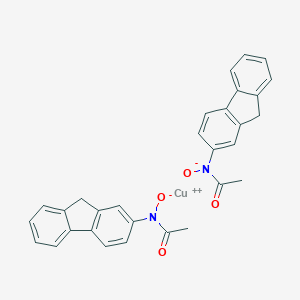
Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex is a copper-containing compound that has been used in scientific research for various applications. This complex is synthesized through a simple and efficient method and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex is not fully understood. However, it is believed that the copper ion in the complex plays a crucial role in its biological activity. The copper ion can interact with various biomolecules, such as proteins and DNA, and induce structural changes that can lead to the inhibition of cancer cell growth and bacterial infections. Moreover, the copper ion can also act as a catalyst for various organic reactions, which can lead to the formation of new compounds with potential biological activity.
Biochemische Und Physiologische Effekte
Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex has shown various biochemical and physiological effects in scientific research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, this complex has also been found to inhibit the growth of various bacterial strains by disrupting their cell wall and membrane. Additionally, this complex has been found to act as a catalyst for various organic reactions, leading to the formation of new compounds with potential biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex has various advantages and limitations for lab experiments. One of the main advantages of this complex is its simple and efficient synthesis method, which makes it easy to obtain in large quantities. Moreover, this complex has shown promising results in various scientific research applications, making it a versatile compound for various studies. However, one of the limitations of this complex is its potential toxicity, which can affect its use in vivo. Moreover, the mechanism of action of this complex is not fully understood, which can limit its use in certain scientific research applications.
Zukünftige Richtungen
There are various future directions for the study of Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex. One of the future directions is to investigate its potential use as an anticancer agent in vivo. Moreover, further studies are needed to understand the mechanism of action of this complex and its potential toxicity. Additionally, this complex can be further explored for its potential use in catalysis and other scientific research applications.
Synthesemethoden
The synthesis of Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex is a simple and efficient process. This complex is synthesized by mixing Acetohydroxamic acid and copper(II) chloride in a 1:1 molar ratio in methanol. The mixture is then stirred at room temperature for 24 hours, and the resulting precipitate is collected by filtration. The obtained solid is then washed with methanol and dried under vacuum. The yield of the complex is around 85%.
Wissenschaftliche Forschungsanwendungen
Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex has been widely used in scientific research for various applications. This complex has shown promising results in the field of cancer research, where it has been used as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, this complex has also been used in the treatment of bacterial infections, where it has shown potent antibacterial activity against various bacterial strains. Additionally, this complex has been used in the field of catalysis, where it has shown promising results as a catalyst for various organic reactions.
Eigenschaften
CAS-Nummer |
14751-90-7 |
|---|---|
Produktname |
Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex |
Molekularformel |
C30H24CuN2O4 |
Molekulargewicht |
540.1 g/mol |
IUPAC-Name |
copper;N-(9H-fluoren-2-yl)-N-oxidoacetamide |
InChI |
InChI=1S/2C15H12NO2.Cu/c2*1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2*2-7,9H,8H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
OPCFPYADHCNPAK-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Cu+2] |
Kanonische SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Cu+2] |
Andere CAS-Nummern |
14751-90-7 |
Synonyme |
N-HYDROXY-ACETYLAMINOFLUORENE,COPPERCOMPLEX |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



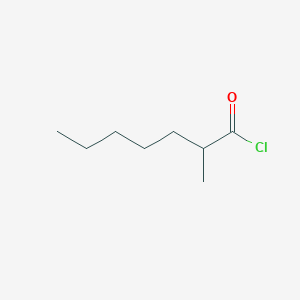
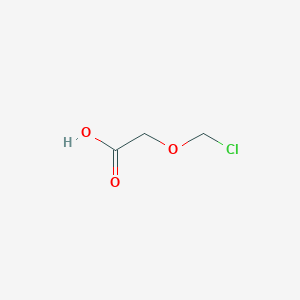
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)
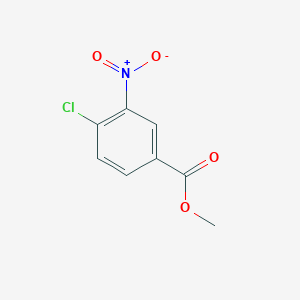
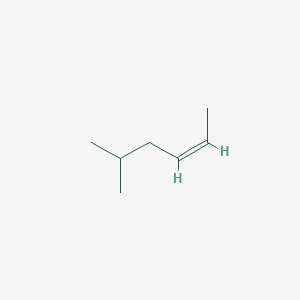
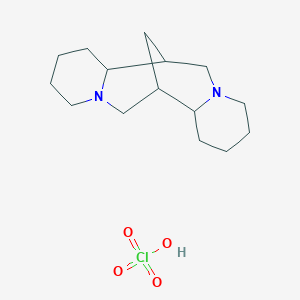
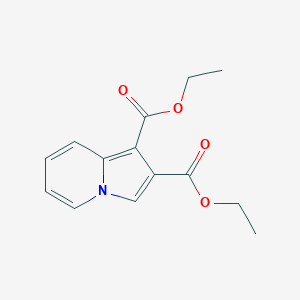
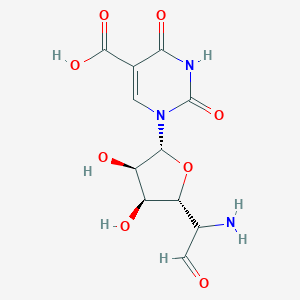
![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)
